molecular formula C9H13NO3 B13459406 Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate

Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate

Cat. No.: B13459406
M. Wt: 183.20 g/mol
InChI Key: OVBQAMJYUCLDMF-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom (aza) and a ketone (oxo) group. Its molecular formula is C₁₀H₁₅NO₃, and it serves as a versatile scaffold in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and antimicrobial pathways . The spiro[3.3]heptane core imports conformational rigidity, enhancing binding specificity to biological targets .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate

InChI

InChI=1S/C9H13NO3/c1-8(7(12)13-2)4-9(5-8)3-6(11)10-9/h3-5H2,1-2H3,(H,10,11)

InChI Key

OVBQAMJYUCLDMF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CC(=O)N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone, followed by esterification. For instance, the cyclization of 6-methyl-2-oxo-1-azaspiro[3.3]heptane can be achieved using chloroform and triethylamine, followed by the addition of mesyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form more complex derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets. The oxo and ester groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups : The oxo group in Methyl 6-oxospiro[3.3]heptane-2-carboxylate enhances electrophilicity, making it reactive in nucleophilic substitutions, whereas the chloro analog () exhibits similar reactivity but with higher lipophilicity (Cl vs. O) .
  • Aza vs. Oxa : Replacing oxygen with nitrogen (aza) introduces basicity, as seen in tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, which is critical for pH-dependent solubility in drug formulations .
  • Ester Variations : Benzyl esters (e.g., Benzyl 6-oxospiro[3.3]heptane-2-carboxylate) are often used to improve cell permeability in early-stage drug candidates compared to methyl esters .

Biological Activity

Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a spirocyclic framework that may enhance its interaction with biological targets, making it a candidate for further pharmacological investigation.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NO2C_{10}H_{15}NO_2 with a molecular weight of approximately 181.24 g/mol. The spirocyclic structure allows for a rigid conformation which can be advantageous in binding to specific biological targets.

Structural Features

FeatureDescription
Molecular FormulaC₁₀H₁₅NO₂
Molecular Weight181.24 g/mol
Structural TypeSpirocyclic compound
Functional GroupsCarbonyl, carboxylate

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The spirocyclic structure enhances the compound's binding affinity and selectivity, potentially leading to improved therapeutic effects while minimizing off-target interactions.

Pharmacological Studies

Recent studies have indicated that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary investigations suggest that this compound may possess cytotoxic properties against cancer cell lines. For instance, related azaspiro compounds have shown selectivity towards cancerous cells over non-cancerous cells, indicating potential for cancer therapeutics .
  • Antimicrobial Properties : The compound's structural analogs have been evaluated for antibacterial and antitubercular activities, demonstrating promising results in inhibiting bacterial growth and overcoming drug resistance mechanisms .

Case Studies

Several studies have highlighted the biological efficacy of azaspiro compounds:

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of related azaspiro compounds on various human cancer cell lines, revealing IC₅₀ values significantly lower than those of standard chemotherapeutics like cisplatin, suggesting enhanced potency against resistant cancer types .
  • Antimicrobial Activity : Research has shown that azaspiro derivatives can effectively inhibit the growth of Mycobacterium tuberculosis, with some derivatives achieving MIC values below 1 μM, indicating strong potential as antitubercular agents .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl 2-hydroxyazabicyclo[3.3.0]octaneC₉H₁₃N₃O₂Bicyclic structure; potential bioactivityModerate antibacterial activity
Tert-butyl 6-methyl-1-azaspiro[3.3]heptane-1-carboxylateC₁₂H₁₇NO₂Tert-butyl group; used in organic synthesisAnticancer properties reported
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateC₁₂H₁₇NO₃Oxidized form; versatile reagentAntitumor activity observed

Q & A

Q. What are the common synthetic routes for Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate, and how can reaction conditions be optimized?

The synthesis of spirocyclic compounds like this typically involves cyclization reactions or functional group transformations. For example, analogous compounds (e.g., methyl 6-chlorospiro derivatives) require precise control of temperature, solvent polarity, and reaction time to minimize side products. Inert atmospheres (e.g., nitrogen) are critical to prevent oxidation or hydrolysis of reactive intermediates . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates.
  • Catalysis : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may accelerate spirocycle formation.
  • Purification : Column chromatography with gradient elution is often necessary due to steric hindrance in spiro systems.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Key techniques include:

  • NMR : ¹H and ¹³C NMR to identify methyl groups (δ ~1.2–1.5 ppm for CH₃) and carbonyl signals (δ ~170–175 ppm for ester groups).
  • X-ray crystallography : Programs like SHELXL or WinGX are used to resolve spirocyclic geometry, particularly bond angles and torsional strain.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₀H₁₃NO₃⁺).

Q. What are the primary applications of this compound in academic research?

Spirocyclic carbamates/esters are explored as:

  • Bioactive scaffolds : Structural analogs (e.g., 6-amino-2-azaspiro derivatives) show potential in neurotransmitter modulation .
  • Building blocks : For synthesizing complex heterocycles via ring-opening or cross-coupling reactions .

Advanced Research Questions

Q. How do steric and electronic effects in the spirocyclic core influence reactivity in nucleophilic substitution or ring-opening reactions?

The 1-azaspiro[3.3]heptane core introduces steric hindrance due to its fused bicyclic system, which:

  • Slows SN2 reactions : Bulky substituents at the 6-position hinder backside attack.
  • Promotes ring strain relief : Ring-opening reactions (e.g., with Grignard reagents) may proceed via radical intermediates under photolytic conditions.
    Comparative studies with 6-fluoro or 6-hydroxy analogs (e.g., tert-butyl 6-hydroxy-2-azaspiro derivatives ) reveal that electron-withdrawing groups (e.g., -F) increase electrophilicity at the carbonyl carbon .

Q. What experimental and computational strategies are used to resolve contradictory data in pharmacological studies (e.g., MAO inhibition vs. inactivity)?

Discrepancies in bioactivity data often arise from:

  • Structural variations : Minor substitutions (e.g., methyl vs. allyloxy groups) drastically alter binding to targets like monoamine oxidase (MAO) .
  • Assay conditions : pH, temperature, and solvent (e.g., DMSO concentration) affect compound stability.
    Methodological solutions :
  • Docking simulations : Tools like AutoDock Vina model interactions with MAO-B active sites.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to validate computational predictions.

Q. How can crystallographic challenges (e.g., twinning, disorder) in spirocyclic compounds be addressed during structure determination?

Common issues and solutions:

  • Twinning : Use SHELXD for dual-space cycling to deconvolute overlapping reflections.
  • Disorder : Apply restraints (e.g., SIMU in SHELXL) to model flexible substituents.
  • Data quality : Collect high-resolution datasets (≤0.8 Å) at synchrotron facilities to resolve sp³-hybridized carbons.

Q. What are the key considerations for designing derivatives with enhanced solubility or metabolic stability?

  • Functional group engineering : Introducing hydroxyl or amino groups (e.g., tert-butyl 6-hydroxy derivatives ) improves aqueous solubility but may reduce blood-brain barrier penetration.
  • Prodrug strategies : Ester hydrolysis (e.g., methyl to carboxylic acid) can modulate bioavailability.
  • Metabolic profiling : Use hepatic microsomes or CYP enzyme assays to identify vulnerable sites (e.g., N-demethylation) .

Methodological Tables

Q. Table 1. Comparison of Analytical Techniques for Structural Confirmation

TechniqueKey ParametersUtility for Spiro Compounds
¹H NMRChemical shifts, coupling constantsIdentifies methyl groups and ring protons
X-rayBond angles, torsional anglesResolves spiro junction geometry
HRMSExact mass, isotopic patternConfirms molecular formula

Q. Table 2. Reaction Optimization Parameters for Spirocyclic Synthesis

ParameterOptimal RangeImpact on Yield
Temperature−20°C to 25°CHigher temps risk decomposition
SolventTHF, DCMLow polarity reduces side reactions
CatalystZnCl₂ (5 mol%)Accelerates cyclization

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